
1-(4-羧基苯基)-5-巯基-1H-四唑
描述
科学研究应用
Photodynamic Therapy (PDT)
Derivatives of tetrakis(4-carboxyphenyl)porphyrin, which include the 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole structure, have been synthesized for potential use in PDT . These compounds are designed to generate singlet oxygen when exposed to light, which can then selectively damage cancer cells. The photophysical properties of these derivatives, such as fluorescence quantum yield and lifetime, are critical for their effectiveness as photosensitizers in cancer treatment.
Cell Imaging
The same derivatives mentioned above have applications in cell imaging due to their fluorescent properties . The ability to track and image cells is vital for understanding cellular processes and disease progression. These compounds can be used to label cells and monitor their behavior under a microscope, providing valuable insights into biological research and diagnostics.
Synthesis of Porphyrin Derivatives
The compound serves as a building block for the synthesis of new porphyrin derivatives . Porphyrins are important molecules in many biological systems, including hemoglobin and chlorophyll. By modifying the structure of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, researchers can create new compounds with enhanced photophysicochemical properties for various biomedical applications.
Bioconjugation Chemistry
Research has focused on developing covalent conjugation techniques to tether porphyrinoid units to biomacromolecules, with 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole playing a role in this process . This is crucial for creating hybrid systems that can be used for therapeutic and diagnostic applications, particularly in targeting cancer tissue selectively.
Chemical Sensing
Porphyrin-based metal-organic framework (MOF) sensors have been developed using ligands derived from 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole . These sensors are designed for the detection of specific chemicals, such as insecticides, and can display excellent water stability, making them suitable for environmental monitoring and safety applications.
Photophysical Studies
The compound is used in photophysical studies to understand the behavior of molecules under light exposure . These studies are essential for developing new materials and technologies that respond to light, such as solar cells and light-activated drugs.
Catalysis
Porphyrin compounds, synthesized using 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, have applications in catalysis . They can act as catalysts in chemical reactions, facilitating processes that are important in industrial chemistry and environmental science.
Electron Transfer in Metabolism
The structural similarity of porphyrin derivatives to natural tetrapyrrole compounds suggests their potential role in mimicking electron transfer processes in metabolism . This could lead to applications in bioelectronics and the development of biomimetic systems.
作用机制
Target of Action
Compounds with similar structures, such as 4-carboxyphenyl substituted porphyrins, have been reported to exhibit anti-hiv-1 activities . These compounds inhibit HIV-1 virus entry, suggesting that their primary targets could be the proteins involved in this process .
Mode of Action
Based on the reported activities of structurally similar compounds, it can be inferred that these compounds may interact with their targets and induce changes that inhibit the entry of hiv-1 virus . The specific interactions and resulting changes would need to be further investigated.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the entry of hiv-1 virus , suggesting that they may affect the pathways involved in viral entry and replication.
Result of Action
Structurally similar compounds have been reported to inhibit the entry of hiv-1 virus , suggesting that they may have antiviral effects at the molecular and cellular levels.
属性
IUPAC Name |
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFHEXRJFFDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545863 | |
| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole | |
CAS RN |
23249-95-8 | |
| Record name | 4-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23249-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural features of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole that make it suitable as a building block for metal-organic frameworks (MOFs)?
A1: 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT) possesses two key functional groups that facilitate its incorporation into MOF structures:
- Mercapto group (-SH): This group can also participate in coordination with metal ions, offering versatility in MOF design. []
Q2: How does the Zn-MOF synthesized with CPMT catalyze the conversion of CO2?
A2: The Zn-MOF synthesized with CPMT, denoted as [Zn(CPMT)(bipy)]n (bipy = 4,4'-bipyridine), demonstrates excellent catalytic activity in the conversion of carbon dioxide (CO2) into cyclic carbonates. [] This activity stems from the following features:
- Dual Lewis acidic and basic sites: The Zn metal centers within the MOF act as Lewis acids, while the nitrogen atoms in CPMT and bipyridine ligands act as Lewis bases. These sites synergistically activate both the CO2 molecule and the epoxide reactant, facilitating their reaction. []
- High chemical stability: The robust framework of the Zn-MOF allows it to withstand the reaction conditions, maintaining its structural integrity and catalytic activity throughout the process. []
Q3: Has 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole been used to synthesize MOFs with other metals besides Zinc (Zn)?
A3: Yes, research indicates that 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole has been successfully used to synthesize MOF structures with other metals. For instance, a study reports the synthesis and crystal structure of a cadmium-based MOF, [Cd(C8H5N4O2S)2(C12H8N2)2], using CPMT as a ligand. [] This example highlights the versatility of CPMT in constructing diverse MOFs by coordinating with various metal centers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



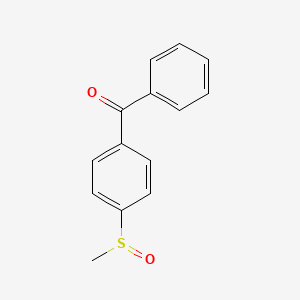
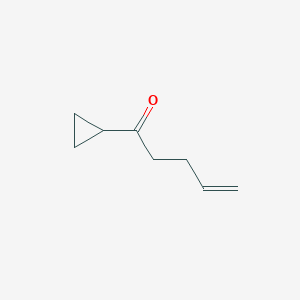
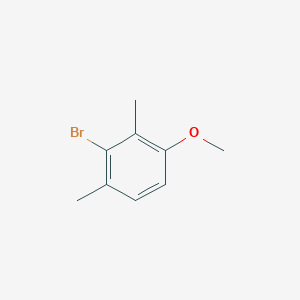

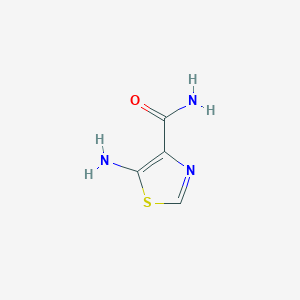
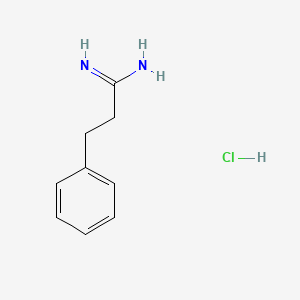
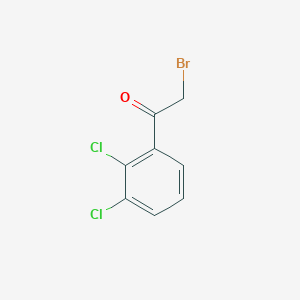
![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)
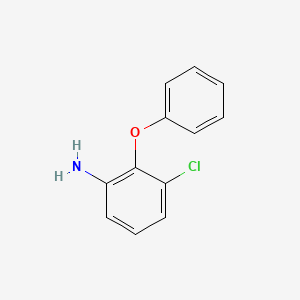
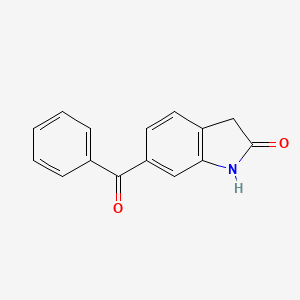
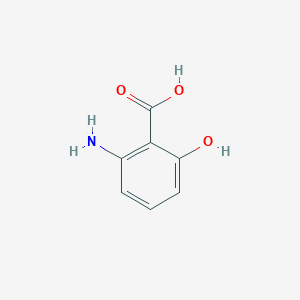
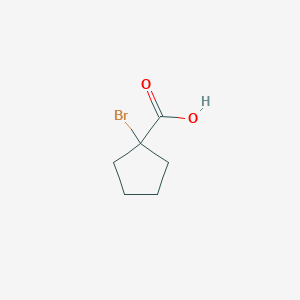
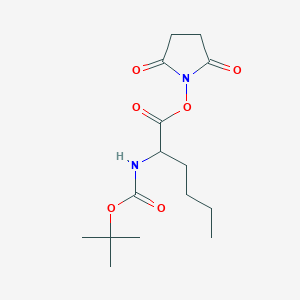
![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)